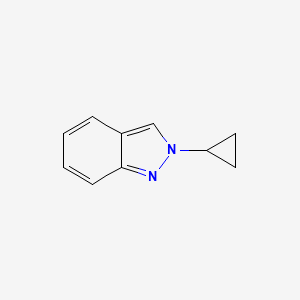

2-Cyclopropyl-2H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-cyclopropylindazole |

InChI |

InChI=1S/C10H10N2/c1-2-4-10-8(3-1)7-12(11-10)9-5-6-9/h1-4,7,9H,5-6H2 |

InChI Key |

BBFWGAJQFYQTGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C3C=CC=CC3=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropyl 2h Indazole Architectures

Regioselective Construction of the 2-Cyclopropyl-2H-Indazole Nucleus

The direct and selective synthesis of 2-cyclopropyl-2H-indazole requires precise control over the formation of the indazole ring system, ensuring the cyclopropyl (B3062369) group is positioned at the N2 position.

Cyclization Reactions of 2-Cyclopropylazobenzenes

One established route to 2-substituted-2H-indazoles involves the cyclization of appropriately substituted azobenzenes. For the synthesis of 2-cyclopropyl-2H-indazoles, 2-cyclopropylazobenzenes serve as key precursors. Early methods involved the treatment of 2-cyclopropylazobenzenes with concentrated sulfuric acid to induce cyclization. nih.gov

A more refined, two-stage approach has also been developed. This method begins with the reduction of 2-cyclopropylcarbonylazobenzenes to the corresponding phenylazo-substituted benzyl (B1604629) alcohols. Subsequent intramolecular heterocyclization of these alcohol intermediates under the influence of organic acids yields the desired 2-cyclopropyl-2H-indazole. researchgate.net This two-step process allows for greater control and often provides cleaner reaction profiles compared to strong acid-mediated cyclizations.

Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Formation, Including Cyclopropyl Analogs

A significant advancement in the synthesis of 2H-indazoles, including cyclopropyl-substituted analogs, is the use of visible light-mediated heterodifunctionalization of alkynylazobenzenes. acs.orgresearchgate.netfigshare.com This methodology is notable for proceeding without the need for a transition metal or a photocatalyst, relying solely on visible light irradiation. acs.orgfigshare.com The reaction demonstrates excellent regioselectivity and atom economy, forming two new carbon-heteroatom bonds in a single step under mild conditions. acs.orgnih.gov

The substrate scope is broad, with various nucleophiles such as alcohols, carboxylic acids, and thiols readily participating in the reaction. acs.orgfigshare.com Specifically for the synthesis of cyclopropyl-containing indazoles, substrates with cycloalkyl groups, including cyclopropyl, have been shown to furnish the corresponding 2H-indazole products in excellent yields. nih.gov For instance, irradiation of a methanol (B129727) solution of the appropriate alkynylazobenzene precursor with blue light (40 W) can lead to the formation of the 2-cyclopropyl-2H-indazole derivative with high efficiency. acs.orgvulcanchem.com

Table 1: Examples of Visible Light-Mediated Synthesis of 2H-Indazoles

| Starting Material (Alkynylazobenzene) | Nucleophile | Product | Yield (%) | Reference |

| 1a (Aryl-N=N-Aryl-C≡C-R) | Methanol | 2a (3-methoxy-2-aryl-2H-indazole) | 95 | acs.org |

| 1l | Methanol | 2l | Excellent | acs.org |

| 1s | Methanol | 2s | Excellent | acs.org |

| Substrate with Cyclopropyl group | Methanol | 2z (2-cyclopropyl-2H-indazole analog) | Excellent | nih.gov |

Adaptable Synthetic Routes for General 2H-Indazole Derivatives with Cyclopropyl Substituents

Beyond the direct synthesis of 2-cyclopropyl-2H-indazole, several versatile methods for creating the broader class of 2H-indazoles can be adapted to include cyclopropyl substituents on the indazole core or at other positions.

Transition Metal-Catalyzed Annulation and Cyclization Strategies

Transition metal catalysis provides a powerful toolkit for the construction of complex heterocyclic systems like 2H-indazoles. Catalysts based on copper, palladium, and rhodium have been instrumental in developing efficient annulation and cyclization reactions.

A cooperative bimetallic system utilizing both copper and palladium has been effectively employed in the synthesis of functionalized 2H-indazoles. mdpi.com This tandem catalytic process involves the reaction of 2-alkynyl azobenzenes with compounds containing P-H bonds. The reaction proceeds through the formation of both a C-N bond to complete the indazole ring and a C-P bond at the 3-position of the indazole. This method produces 3-phosphorated 2H-indazoles in moderate to good yields and demonstrates good tolerance for various functional groups. mdpi.com While not explicitly demonstrated for a 2-cyclopropyl substrate, the methodology's scope suggests its potential applicability.

Copper catalysis, in general, has been pivotal in forming C-N bonds for 2H-indazole synthesis through one-pot, three-component reactions of starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). capes.gov.brnih.gov

Rhodium catalysis has emerged as a robust strategy for 2H-indazole synthesis via C-H activation of azobenzenes and subsequent cyclization with various partners. nih.govnih.gov These reactions are highly efficient for creating N-aryl-2H-indazoles. nih.gov For example, Rh(III) catalysts can promote the C-H bond addition of azobenzenes to aldehydes, leading to a one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov

Furthermore, rhodium(III) has been used to catalyze the annulation of azobenzenes with other partners like sulfoxonium ylides to produce 3-acyl-(2H)-indazoles. acs.org In some instances, these rhodium-catalyzed reactions are combined with a co-catalyst, such as Cu(OAc)2, to facilitate the C-H activation and cyclization sequence. nih.gov The reaction of azobenzenes with vinylene carbonate under Rh(III) catalysis also provides a route to 2H-indazole derivatives. researchgate.net These C-H functionalization strategies offer a high degree of functional group compatibility and provide access to a diverse range of substituted indazoles, which could include those bearing cyclopropyl moieties. nih.govresearchgate.net

Table 2: Overview of Rhodium-Catalyzed 2H-Indazole Syntheses

| Starting Materials | Catalyst System | Product Type | Key Features | Reference(s) |

| Azobenzenes, Aldehydes | [CpRhCl2]2, AgSbF6 | N-aryl-2H-indazoles | One-step, high functional group compatibility | nih.govnih.gov |

| Azobenzenes, Sulfoxonium Ylides | Rh(III), Cu(OAc)2 | 3-acyl-(2H)-indazoles | Efficient C-H activation/annulation | nih.govacs.org |

| Azobenzenes, Vinylene Carbonate | [RhCpCl2]2, AgSbF6, NaOAc | C3-hydroxymethylated (2H)-indazoles | Annulation reaction | nih.govresearchgate.net |

| Azoxy compounds, Diazoesters | [Cp*RhCl2]2, AgSbF6 | 3-acyl-2H-indazoles | Tandem C-H alkylation/decarboxylative cyclization | mdpi.comnih.gov |

Cobalt(III)-Promoted C-H Bond Functionalization Cascades

A significant advancement in the synthesis of N-aryl-2H-indazoles involves the use of cobalt(III) catalysis to promote a cascade reaction involving C-H bond functionalization, addition, and cyclization. mdpi.comresearchgate.netacs.orgacs.org This method provides a convergent, one-step synthesis from readily available starting materials. researchgate.netacs.orgacs.org

Researchers have developed an air-stable cationic Co(III) catalyst that facilitates the reaction between azobenzenes and aldehydes. researchgate.netacs.orgacs.org The process is notable for its operational simplicity, allowing for bench-top synthesis without the need for stringent anhydrous or anaerobic conditions. researchgate.netacs.org A key feature of this methodology is the use of a sub-stoichiometric amount of acetic acid as a cost-effective and easy-to-handle additive. researchgate.netacs.orgacs.org

The reaction tolerates a broad range of functional groups on both the azobenzene (B91143) and aldehyde components, including aromatic, heteroaromatic, and aliphatic derivatives. researchgate.netacs.orgacs.org This versatility allows for the synthesis of a diverse library of N-aryl-2H-indazoles. The methodology has been successfully demonstrated on a 20 mmol scale, indicating its potential for larger-scale applications. researchgate.netacs.orgacs.org This approach represents the first example of Co(III)-catalyzed additions to aldehydes and has expanded the utility of directing groups in Co(III)-catalyzed C-H bond functionalizations. researchgate.netacs.org

Table 1: Cobalt(III)-Promoted Synthesis of N-Aryl-2H-Indazoles

| Entry | Azobenzene | Aldehyde | Catalyst | Additive | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Azobenzene | Benzaldehyde | Cationic Co(III) | Acetic Acid | Moderate to Excellent | mdpi.comresearchgate.netacs.org |

Palladium-Catalyzed Intermolecular N-Benzylation and Intramolecular N-Arylation

A direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles has been achieved through a palladium-catalyzed reaction. organic-chemistry.orgresearchgate.netacs.orgacs.org This method utilizes readily available 2-bromobenzyl bromides and arylhydrazines as starting materials. organic-chemistry.orgresearchgate.netacs.orgacs.org

The reaction proceeds via a regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to furnish the 2-aryl-2H-indazole product. organic-chemistry.orgresearchgate.netacs.orgacs.org The optimized conditions for this transformation involve the use of cesium carbonate (Cs₂CO₃) as the base and tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (t-Bu₃PHBF₄) as the ligand in dimethyl sulfoxide (B87167) (DMSO) at 120 °C. organic-chemistry.orgresearchgate.netacs.org This one-step process provides yields up to 79%. researchgate.netacs.org

An alternative palladium-catalyzed method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgcapes.gov.br This approach also yields various 2-aryl-2H-indazoles and demonstrates tolerance for a wide range of electron-donating and electron-withdrawing substituents on the aryl rings. organic-chemistry.orgcapes.gov.br The optimized conditions for this cyclization are palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and sodium tert-butoxide (tBuONa) in toluene (B28343) at 90°C. organic-chemistry.org This method circumvents the need for harsh conditions or specialized equipment. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of 2-Aryl-2H-Indazoles

| Entry | Starting Materials | Catalyst System | Key Steps | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Bromobenzyl bromides, Arylhydrazines | Pd catalyst, t-Bu₃PHBF₄, Cs₂CO₃ | Intermolecular N-benzylation, Intramolecular N-arylation, Oxidation | Up to 79% | organic-chemistry.orgresearchgate.netacs.orgacs.org |

Organophosphorus-Mediated Reductive Cyclizations

Organophosphorus reagents have proven to be effective mediators for the reductive cyclization of various precursors to form the 2H-indazole scaffold. mdpi.comnih.gov One such method involves the deoxygenative N-N bond-forming Cadogan heterocyclization of o-nitrobenzaldimines. nih.gov This reaction is promoted by 1,2,2,3,4,4-hexamethylphosphetane in the presence of a hydrosilane terminal reductant. nih.gov

A one-pot, two-step approach has been developed for the synthesis of 2H-indazoles from 2-nitrobenzaldehydes and primary amines. nih.govnih.govfu-berlin.de This domino imine condensation/reductive cyclization is mediated by an organophosphorus reagent generated in situ from phospholene oxide and organosilanes. nih.govnih.gov This strategy is notable for minimizing the amount of the organophosphorus reagent by recycling the phospholene oxide. nih.govfu-berlin.de The reaction proceeds under mild conditions and tolerates a variety of functional groups, including carboxylic acids, boronic esters, and protected amines, delivering good to excellent yields of the cyclized products. nih.govnih.gov

Another organophosphorus-mediated strategy provides access to 3-amino-2H-indazoles. researchgate.netrsc.org This two-step synthesis starts with the conversion of 2-nitrobenzonitriles to substituted benzamidines, which then undergo a reductive cyclization with subsequent N-N bond formation to yield the desired 3-amino-2H-indazoles in good to excellent yields. researchgate.netrsc.org

Green Chemistry Approaches to 2H-Indazole Synthesis

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of 2H-indazoles have been developed. ingentaconnect.com These approaches often utilize greener solvents, reusable catalysts, and energy-efficient reaction conditions. organic-chemistry.orgcdnsciencepub.comacs.orgnih.gov

One notable example is the use of copper(I) oxide nanoparticles (Cu₂O-NPs) as a catalyst for the one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This reaction is performed in polyethylene (B3416737) glycol (PEG 300), a green and biodegradable solvent, under ligand-free conditions. organic-chemistry.org Similarly, copper nanoparticles supported on charcoal (Cu/C) have been employed as a heterogeneous and recoverable catalyst for the same three-component reaction, demonstrating impressive activity without the need for expensive ligands or additives. cdnsciencepub.comcdnsciencepub.com This method provides a straightforward and efficient route to a variety of structurally diverse 2H-indazoles in good to excellent yields from easily accessible starting materials. cdnsciencepub.comcdnsciencepub.com

Another green approach involves the synthesis of copper oxide (CuO) nanoparticles supported on activated carbon using 2-propanol as a green solvent. acs.orgnih.gov This heterogeneous nanocatalyst efficiently facilitates the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide in PEG-400 as a green solvent, under ligand-free and base-free conditions. acs.orgnih.gov The catalyst has been shown to be recyclable, and the method has been successfully applied to gram-scale synthesis. acs.org A facile, microwave-assisted, catalyst-free, and solvent-free approach has also been reported, offering an alternative to conventional transition metal-catalyzed reactions. capes.gov.br

Table 3: Green Synthesis of 2H-Indazoles

| Entry | Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 1 | Copper(I) oxide nanoparticles (Cu₂O-NPs) | Polyethylene glycol (PEG 300) | Ligand-free, green solvent | organic-chemistry.org |

| 2 | Copper nanoparticles on charcoal (Cu/C) | Not specified | Heterogeneous, recoverable catalyst, no additives | cdnsciencepub.comcdnsciencepub.com |

| 3 | Copper oxide nanoparticles on activated carbon (CuO@C) | Polyethylene glycol (PEG-400) | Heterogeneous, recyclable, ligand-free, base-free | acs.orgnih.gov |

Multicomponent and One-Pot Reaction Sequences

Multicomponent and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several such strategies have been successfully applied to the synthesis of 2H-indazoles.

A highly efficient one-pot, three-component synthesis of 2H-indazoles involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. cdnsciencepub.comnih.govcapes.gov.br This reaction is typically catalyzed by copper, which plays a crucial role in the formation of both the C-N and N-N bonds. organic-chemistry.orgnih.govcapes.gov.br The method exhibits a broad substrate scope with high tolerance for various functional groups. organic-chemistry.orgnih.govcapes.gov.br

Different copper catalysts have been successfully employed, including copper(I) oxide nanoparticles (Cu₂O-NPs) and heterogeneous copper nanoparticles on charcoal (Cu/C). organic-chemistry.orgcdnsciencepub.com The use of a heterogeneous catalyst like Cu/C is particularly advantageous as it can be easily recovered and reused, adding to the sustainability of the process. cdnsciencepub.comcdnsciencepub.com These three-component reactions provide a direct and straightforward protocol for the synthesis of a wide range of structurally diverse 2H-indazoles from readily available starting materials. cdnsciencepub.comcdnsciencepub.com

A one-pot, two-step method for the synthesis of 2H-indazoles from 2-nitrobenzaldehydes and primary amines proceeds through a domino imine condensation followed by a reductive cyclization. nih.gov This process is mediated by an organophosphorus reagent. nih.gov The reaction is carried out at 110 °C and shows good tolerance for various functional groups, leading to the desired cyclization products in good yields. nih.gov

A similar one-pot synthesis involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines to form ortho-imino-nitrobenzene intermediates. organic-chemistry.org These intermediates then undergo a Cadogan reductive cyclization promoted by tri-n-butylphosphine to afford substituted 2H-indazoles under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach is operationally simple and efficient, and it avoids the need to isolate the intermediate imine, enhancing the practicality and safety of the synthesis. organic-chemistry.org The reaction accommodates a wide variety of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines. organic-chemistry.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 2-Cyclopropyl-2H-indazole |

| Acetic acid |

| Azobenzene |

| Benzaldehyde |

| Cesium carbonate |

| Copper(I) oxide |

| Copper(II) acetate |

| Dimethyl sulfoxide |

| 1,1'-Bis(diphenylphosphino)ferrocene |

| 1,2,2,3,4,4-hexamethylphosphetane |

| Palladium(II) acetate |

| Polyethylene glycol |

| Sodium azide |

| Sodium tert-butoxide |

| Toluene |

| Tri-tert-butylphosphine tetrafluoroborate |

| Tri-n-butylphosphine |

| 2-Bromobenzyl bromide |

| 2-Halobenzaldehydes |

| 2-Nitrobenzaldehydes |

| 2-Nitrobenzonitriles |

| 3-amino-2H-indazoles |

| Arylhydrazines |

| o-Nitrobenzaldimines |

| Phospholene oxide |

N2-Alkylation of 1H-Indazoles with Trichloroacetimidates

A highly selective and general method for the N2-alkylation of 1H-indazoles involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents. organic-chemistry.org This procedure, promoted by either trifluoromethanesulfonic acid (TfOH) or copper(II) triflate, provides the desired 2-alkyl-2H-indazoles with high regioselectivity, avoiding the formation of the N1-isomers. organic-chemistry.orgresearchgate.net The methodology is applicable to a wide array of primary, secondary, and tertiary alkyl groups, making it a robust strategy for synthesizing compounds such as 2-cyclopropyl-2H-indazole. organic-chemistry.org

The reaction is efficient for various substituted 1H-indazoles, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org The use of strong acids like TfOH has been found to be optimal for the reaction's success. organic-chemistry.org This method is particularly significant for medicinal chemistry as it provides reliable access to 2-alkyl-2H-indazoles, which are important pharmacophores. organic-chemistry.org

Below is a table summarizing the scope of this N2-alkylation reaction.

| Entry | Indazole Substrate | Alkyl Trichloroacetimidate | Catalyst | Yield (%) | Reference |

| 1 | 1H-Indazole | Methyl | TfOH | 90 | organic-chemistry.org |

| 2 | 1H-Indazole | Isopropyl | TfOH | 85 | organic-chemistry.org |

| 3 | 1H-Indazole | tert-Butyl | TfOH | 96 | organic-chemistry.org |

| 4 | 5-Nitro-1H-indazole | Methyl | TfOH | 88 | organic-chemistry.org |

| 5 | 1H-Azaindazole | Isopropyl | Cu(OTf)₂ | 75 | organic-chemistry.org |

This table represents a selection of examples to illustrate the general scope of the reaction as described in the literature.

Mechanistic Studies and Stereochemical Control in 2-Cyclopropyl-2H-Indazole Synthesis

Understanding the reaction mechanisms and achieving stereochemical control are critical aspects of modern synthetic chemistry, particularly for producing complex, biologically active molecules.

Mechanistic Studies: Mechanistic investigations into 2H-indazole synthesis have employed both experimental and computational methods. For instance, in the copper-mediated synthesis of 3-keto-2H-indazoles from ortho-alkynyl aryltriazenes, Density Functional Theory (DFT) calculations have supported a mechanism where copper acts as a Lewis acid to promote the oxidative heterocyclization. pkusz.edu.cn In contrast, related syntheses using silver salts proceed through a different pathway where silver functions as a π-acid. pkusz.edu.cn Other studies on the functionalization of the 2H-indazole ring, such as electrochemical phosphorothiolation, suggest the reaction proceeds via a radical-radical coupling mechanism. bohrium.com Visible light-mediated syntheses of 2H-indazoles from alkynylazobenzenes, which are compatible with cyclopropyl substituents, have also been proposed to proceed through distinct mechanistic pathways. nih.gov

Chemical Reactivity and Derivatization Strategies for 2 Cyclopropyl 2h Indazole

Electrophilic and Nucleophilic Functionalization at the Indazole Core

The 2H-indazole system is amenable to various functionalization reactions, primarily at the electron-rich C3 position. This reactivity is harnessed to synthesize a diverse library of derivatives with tailored properties. Late-stage functionalization of the 2H-indazole core via C-H activation is an efficient method for increasing molecular complexity. rsc.org Both transition-metal-catalyzed and radical-mediated pathways have been successfully employed for C3-functionalization. rsc.orgsioc-journal.cn

The C3 position of 2H-indazoles is the primary site for electrophilic and radical substitution, enabling the introduction of a wide array of functional groups.

A variety of carbon-carbon bond-forming reactions have been developed for the C3-functionalization of 2H-indazoles.

Acylation: Direct C3-acylation of 2H-indazoles can be achieved through several methods. A silver(I)/Na2S2O8 system facilitates the direct radical acylation using substituted Hantzsch esters as radical reservoirs under mild conditions. rsc.org Visible-light-induced self-catalyzed energy transfer between 2H-indazoles and α-keto acids provides a metal- and oxidant-free pathway to 3-acyl-2H-indazoles. nih.gov Electrochemical methods also enable C-3 acyloxylation by reacting 2H-indazoles with carboxylic acids. acs.orgnih.gov

Alkylation: The introduction of alkyl groups at the C3 position has been accomplished using various strategies. A silver(I)/Na2S2O8-mediated reaction with substituted Hantzsch esters allows for direct radical alkylation. rsc.org Visible-light photocatalysis has been employed for the C3–H alkylation using sulfoxonium ylides, proceeding through different mechanistic pathways for 2H-indazoles compared to indoles. acs.orgacs.org Another photocatalytic method involves the decarboxylative alkylation with alkyl N-hydroxyphthalimide esters using an inexpensive organic photocatalyst in a green solvent. rsc.org Additionally, visible-light-promoted cyanomethylation has been achieved using bromoacetonitrile (B46782) as the radical source. nih.govacs.org

Arylation: Palladium-catalyzed direct C-H arylation of 2H-indazoles with aryl halides is an efficient method for synthesizing 2,3-diaryl indazoles, and these reactions can even be performed in water. nih.govacs.org A photocatalyst-free, visible-light-induced arylation with aryl iodides has also been developed, where potassium tert-butoxide activates the carbon-iodine bond. rsc.org

Alkenylation: The synthesis of 3-alkenyl-2H-indazoles has been reported through a copper-catalyzed intramolecular reaction of 2-alkynylazobenzenes. This process involves C–N bond formation followed by a 1,2-hydride shift. researchgate.net

Table 1: Selected C3-Functionalization Reactions of 2H-Indazoles

| Functionalization | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Acylation | Substituted Hantzsch esters, Ag(I)/Na₂S₂O₈ | 3-Acyl-2H-indazoles | rsc.org |

| α-Keto acids, visible light | 3-Acyl-2H-indazoles | nih.gov | |

| Carboxylic acids, electrochemistry | 3-Acyloxy-2H-indazoles | acs.orgnih.gov | |

| Alkylation | Sulfoxonium ylides, visible light, photocatalyst | 3-Alkyl-2H-indazoles | acs.orgacs.org |

| Alkyl N-hydroxyphthalimide esters, 4CzIPN, visible light | 3-Alkyl-2H-indazoles | rsc.org | |

| Bromoacetonitrile, Ir(ppy)₃, visible light | 3-Cyanomethyl-2H-indazoles | nih.govacs.org | |

| Arylation | Aryl halides, Pd catalyst | 2,3-Diaryl-2H-indazoles | nih.govacs.org |

| Aryl iodides, visible light, t-BuOK | 3,2-Diaryl-2H-indazoles | rsc.org | |

| Alkenylation | 2-Alkynylazobenzenes, Cu catalyst | 3-Alkenyl-2H-indazoles | researchgate.net |

The introduction of heteroatoms like fluorine, selenium, and phosphorus at the C3 position can significantly modulate the biological and electronic properties of the 2H-indazole core.

Trifluoromethylation: The trifluoromethyl group is a crucial substituent in medicinal chemistry. Regioselective C3–H trifluoromethylation of 2H-indazoles has been developed using visible-light photoredox catalysis under metal-free conditions, employing a hypervalent iodine reagent. acs.orgiith.ac.in Another approach utilizes Eosin Y as a photocatalyst in ionic liquids. rsc.org A metal- and photocatalyst-free method has also been reported using Langlois' reagent (sodium triflinate) with an oxidant. researchgate.net

Selenylation: Direct C-H selenylation of 2H-indazoles provides access to organoselenium compounds. An iodine-catalyzed reaction with diaryl diselenides under metal-free and ambient conditions is an effective method for producing 3-(phenylselanyl)-2H-indazoles. acs.orgresearchgate.netacs.org An electrochemical strategy has also been developed for the regioselective selenylation of 2H-indazole derivatives, offering a metal- and oxidant-free alternative. rsc.org

Phosphorylation: The introduction of a phosphate (B84403) group can be achieved through a direct and efficient Mn(III) acetate-mediated C–H phosphorylation of 2H-indazoles with dialkyl phosphites under mild conditions. nih.govacs.orgnih.gov A facile electrochemical oxidation method for C–3 phosphorylation has also been developed using trialkyl phosphites as the phosphorylating agents, avoiding the need for metal salts and external oxidants. researchgate.net

Table 2: C3-Heteroatom Functionalization of 2H-Indazoles

| Functionalization | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Trifluoromethylation | Hypervalent iodine reagent, visible light | 3-Trifluoromethyl-2H-indazoles | acs.org |

| Eosin Y, TT-CF₃⁺OTf⁻, ionic liquids, visible light | 3-Trifluoromethyl-2H-indazoles | rsc.org | |

| Selenylation | Diaryl diselenides, I₂ (catalyst) | 3-Arylselanyl-2H-indazoles | acs.orgacs.org |

| Diselenides, electrochemistry | 3-Selenylated-2H-indazoles | rsc.org | |

| Phosphorylation | Dialkyl phosphites, Mn(OAc)₃ | 3-Phosphorylated-2H-indazoles | nih.govacs.orgnih.gov |

| Trialkyl phosphites, electrochemistry | 3-Phosphorylated-2H-indazoles | researchgate.net |

The formyl group is a versatile handle for further synthetic transformations. An efficient microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been developed. thieme-connect.deresearchgate.net This method uses dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and provides moderate to excellent yields of 3-formyl 2H-indazoles. thieme-connect.deresearchgate.net The reaction is believed to proceed through a radical pathway. thieme-connect.de This approach is applicable to 2H-indazoles bearing a variety of alkyl and aryl substituents. thieme-connect.de

Table 3: Regioselective C3-Formylation of 2H-Indazoles

| Method | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Microwave-Assisted | 2H-indazole, Selectfluor, DMSO | Microwave irradiation, radical pathway | thieme-connect.deresearchgate.net |

The direct introduction of an alkoxy group at the C3 position of 2H-indazoles can be achieved with high chemoselectivity under visible-light irradiation. rsc.org The reaction of 2H-indazoles with alcohols can be controlled by the reaction atmosphere. rsc.org In the presence of a photosensitizer (Mes-Acr⁺ClO₄⁻) and an oxidant (Selectfluor) under a nitrogen atmosphere, C3-alkoxylated 2H-indazoles are generated in high yields. rsc.orgrsc.org This method demonstrates the ability to selectively form C-O bonds at the C3 position under specific, controlled conditions. rsc.org

Beyond C-H functionalization, the 2H-indazole ring can undergo cleavage and rearrangement, leading to structurally distinct products.

Ring-Opening Reactions: The reaction of 2H-indazoles with alcohols under visible-light irradiation and an oxygen atmosphere, in the absence of an oxidant, leads to a ring-opening reaction to produce unsymmetrical ortho-alkoxycarbonylated azobenzenes. rsc.org This demonstrates a controllable divergence in reactivity based on the reaction atmosphere. rsc.org Another metal-free, iminoiodane-enabled oxidative ring-opening of 2H-indazoles proceeds via C–N bond cleavage to afford ortho-N-acylsulfonamidated azobenzenes. acs.org A sequential protocol involving the nucleophilic ring opening of o-nitro donor-acceptor cyclopropanes followed by a reductive cyclization also leads to the formation of C3-alkylated 2H-indazole derivatives. rsc.org

Rearrangement Reactions: An interesting rearrangement has been observed during the electrochemical acyloxylation of 2H-indazoles. By modulating the cell voltage, it is possible to promote the transfer of the acyl group from the C-3 position to the N-1 position, resulting in N-acylated 2H-indazoles. acs.orgnih.gov This voltage-dependent structural dichotomy allows for selective C-3 acyloxylation or N-1 acylation from the same starting materials. acs.orgnih.govacs.org

C3-Functionalization Modalities for 2H-Indazoles

Transformations of Peripheral Substituents on the 2-Cyclopropyl-2H-Indazole Scaffold

The functionalization of the 2-cyclopropyl-2H-indazole core can be achieved through various chemical transformations of its peripheral substituents. These reactions are crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Derivatization of Aromatic Rings (e.g., Halogenation, Nitration, Sulfonylation)

The aromatic rings of the 2-cyclopropyl-2H-indazole system are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups.

Halogenation: The halogenation of 2H-indazoles can be achieved with high regioselectivity. nih.gov Metal-free methods using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), have been developed for the direct C–H halogenation of 2H-indazoles. nih.gov These reactions can be tuned to produce mono- or poly-halogenated products with high yields. nih.gov For instance, the reaction of 2-phenyl-2H-indazole with NBS at 25 °C can lead to the formation of 3-bromo-2-phenyl-2H-indazole. nih.gov The use of environmentally friendly solvents like water is also possible for these transformations. nih.gov

| Reactant | Reagent | Product | Yield | Reference |

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | 3-Bromo-2-phenyl-2H-indazole | High | nih.gov |

| 2H-Indazoles | NCS | Mono-chlorinated 2H-indazoles | - | nih.gov |

| 2H-Indazoles | NBS/NCS | Di-halogenated 2H-indazoles | 64-70% | nih.gov |

| 2H-Indazoles | NBS then NCS | 3-Bromo-7-chloro-2H-indazoles | Moderate | nih.gov |

Nitration: The nitration of 2H-indazoles can be performed regioselectively. A site-selective C–H nitration of 2H-indazoles at the C7 position has been accomplished using iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) as the nitrating agent and zinc triflate (Zn(OTf)₂) as a catalyst. rsc.orgrsc.org This method provides access to a variety of 7-nitroindazoles with good functional group tolerance. rsc.orgrsc.org The reaction is believed to proceed through a radical pathway. rsc.org For example, 2-(p-tolyl)-2H-indazole can be nitrated to 7-nitro-2-(p-tolyl)-2H-indazole in good yield. rsc.org

| Substrate | Reagents | Product | Yield | Reference |

| 2-(p-tolyl)-2H-indazole | Fe(NO₃)₃·9H₂O, Zn(OTf)₂ | 7-Nitro-2-(p-tolyl)-2H-indazole | 64% | rsc.org |

| 2-Phenyl-2H-indazole | Fe(NO₃)₃·9H₂O, Zn(OTf)₂ | 7-Nitro-2-phenyl-2H-indazole | 67% | rsc.org |

| 2-(4-Chlorophenyl)-2H-indazole | Fe(NO₃)₃·9H₂O, Zn(OTf)₂ | 2-(4-Chlorophenyl)-7-nitro-2H-indazole | 78% | rsc.org |

Sulfonylation: The C3-H sulfonylation of 2H-indazoles can be achieved through an electrochemical method that is transition-metal- and external oxidant-free. nih.govresearchgate.net This reaction utilizes various sulfonyl hydrazides as the sulfonyl precursor and proceeds at room temperature under ambient air, providing a series of sulfonylated indazole derivatives in high yields. nih.govresearchgate.net The mechanism is suggested to involve a radical pathway. nih.gov Another approach involves an oxo-sulfonylation protocol using sulfinic acid as the sulfonylating agent in the presence of tert-butyl hydroperoxide (TBHP) to synthesize N-sulfonylated indazolones. organic-chemistry.org

| Reactants | Method | Product | Yield | Reference |

| 2H-Indazoles, Sulfonyl hydrazides | Electrochemical | C3-Sulfonylated 2H-indazoles | Up to 92% | nih.govresearchgate.net |

| 2H-Indazoles, Sulfinic acid | TBHP-mediated oxo-sulfonylation | 1-Sulfonylindazol-3(2H)-ones | Good | organic-chemistry.org |

Reductions (e.g., Nitro Group Reduction)

The reduction of a nitro group on the 2-cyclopropyl-2H-indazole scaffold to an amino group is a key transformation for further functionalization. This can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel is a preferred catalyst. commonorganicchemistry.com Milder conditions can be achieved with metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. masterorganicchemistry.com Tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) are also effective for this reduction, offering good chemoselectivity in the presence of other reducible groups. commonorganicchemistry.com For instance, the reduction of a nitro-substituted 2H-indazole derivative can yield the corresponding aminoindazole. nih.govacs.orggoogle.com

| Reducing Agent | Conditions | Selectivity | Reference |

| H₂/Pd/C | - | Reduces aromatic and aliphatic nitro groups | commonorganicchemistry.com |

| H₂/Raney Nickel | - | Useful for substrates with halogens | commonorganicchemistry.com |

| Fe, Sn, or Zn | Acidic (e.g., AcOH, HCl) | Mild, good for other reducible groups | commonorganicchemistry.commasterorganicchemistry.com |

| SnCl₂ | - | Mild, good for other reducible groups | commonorganicchemistry.com |

| Na₂S | - | Can be selective for one nitro group | commonorganicchemistry.com |

| Hydrazine glyoxylate (B1226380) with Zn or Mg powder | Room temperature | Selective for nitro groups | niscpr.res.in |

Oxidations (e.g., Sulfide to Sulfone)

The oxidation of a sulfide substituent on the 2-cyclopropyl-2H-indazole ring to a sulfone introduces a valuable functional group. This transformation can be achieved using various oxidizing agents. researchgate.netorganic-chemistry.org Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant, often used with catalysts like tantalum carbide or niobium carbide to control the oxidation state. organic-chemistry.org Niobium carbide specifically favors the formation of sulfones. organic-chemistry.org A mixture of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free method for this oxidation. organic-chemistry.org Another approach involves the in situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in an organic solvent. researchgate.net More recently, metal-based tungstates like α-Ag₂WO₄ and NiWO₄ have been shown to be efficient catalysts for the selective oxidation of sulfides to sulfones under mild, dark conditions. cdmf.org.br

| Oxidizing System | Conditions | Product | Reference |

| H₂O₂ / Niobium carbide | - | Sulfone | organic-chemistry.org |

| Urea-hydrogen peroxide / Phthalic anhydride | Ethyl acetate | Sulfone | organic-chemistry.org |

| NaClO₂ / HCl | Organic solvent | Sulfone | researchgate.net |

| α-Ag₂WO₄ or NiWO₄ / H₂O₂ | CH₃CN, 50°C, dark | Sulfone | cdmf.org.br |

| m-CPBA | - | Sulfone | acs.org |

| SeO₂ / H₂O₂ | Flow chemistry | Sulfone | nih.gov |

Hydrolysis and Esterification

Ester and amide functionalities on the 2-cyclopropyl-2H-indazole scaffold can be readily interconverted. Basic hydrolysis, for example with sodium hydroxide (B78521) (NaOH), can convert an ester group to a carboxylic acid. acs.orgnih.govmdpi.com This carboxylic acid can then be subjected to standard esterification conditions to generate different ester derivatives. These reactions are fundamental for modifying the polarity and solubility of the molecule.

| Reaction | Reagents | Product | Reference |

| Ester Hydrolysis | NaOH | Carboxylic acid | acs.orgnih.govmdpi.com |

| Esterification | Alcohol, Acid catalyst | Ester | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions on 2H-Indazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the 2H-indazole core, enabling the introduction of a wide array of substituents. nih.gov

The Suzuki-Miyaura coupling is a widely used method for the arylation of indazoles. rsc.orgsemanticscholar.org For instance, C7-bromo-4-substituted-1H-indazoles can react with various aryl boronic acids in the presence of a palladium catalyst to yield C7-arylated indazoles in moderate to good yields. rsc.orgsemanticscholar.org This reaction demonstrates good functional group tolerance. rsc.orgsemanticscholar.org Similarly, the arylation of 3-bromo-2H-indazole derivatives with phenylboronic acid can be achieved via Suzuki-Miyaura coupling. nih.gov

Direct arylation reactions offer an alternative, more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. The palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides can produce 3-aryl-2H-indazoles in high yields using a low catalyst loading of Pd(OAc)₂ and KOAc as the base. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura Coupling | C7-Bromo-4-substituted-1H-indazoles, Aryl boronic acids | Palladium catalyst | C7-Arylated 1H-indazoles | rsc.orgsemanticscholar.org |

| Suzuki-Miyaura Coupling | 3-Bromo-2H-indazole derivative, Phenylboronic acid | Palladium catalyst | 3-Phenyl-2H-indazole derivative | nih.gov |

| Direct Arylation | 2H-Indazoles, Aryl bromides | Pd(OAc)₂, KOAc | 3-Aryl-2H-indazoles | researchgate.net |

| Domino Reaction | 2-Bromobenzyl bromides, Arylhydrazines | Pd catalyst, Cs₂CO₃, t-Bu₃PHBF₄ | 2-Aryl-2H-indazoles | organic-chemistry.org |

| Alkylation/Direct Arylation | Bromoethyl azoles, Aryl iodides | Norbornene-mediated Palladium catalyst | Annulated 2H-indazoles | nih.gov |

These derivatization strategies highlight the versatility of the 2-cyclopropyl-2H-indazole scaffold, allowing for extensive structural modifications to fine-tune its properties for various applications.

Molecular and Biochemical Investigations of 2 Cyclopropyl 2h Indazole and Its Analogs

Modulation of Molecular Targets by 2-Cyclopropyl-2H-Indazole Derivatives

Receptor Agonism and Antagonism

Melanocortin-4 Receptor (MCHR1) Antagonism

Research into novel treatments for obesity has explored various receptor targets, including the melanin-concentrating hormone receptor 1 (MCHR1). Antagonists of this receptor are considered promising for the development of anti-obesity agents. researchgate.net In this context, scientists have developed and evaluated non-basic MCHR1 antagonists to enhance target selectivity. researchgate.net

An investigation into neutral bicyclic motifs led to the discovery that a 2H-indazole derivative possessed a binding affinity for human MCHR1 (hMCHR1) with an IC50 value of 35 nM. To mitigate potential mutagenicity observed in initial derivatives, a sterically-hindering cyclopropyl (B3062369) group was introduced onto the indazole ring. This modification resulted in the development of 1-(2-cyclopropyl-3-methyl-2H-indazol-5-yl)-4-{[5-(trifluoromethyl)thiophen-3-yl]methoxy}pyridin-2(1H)-one . researchgate.net This specific analog, featuring the 2-cyclopropyl-2H-indazole core, was found to be a potent MCHR1 antagonist and demonstrated significant anti-obesity effects in diet-induced obese rat models without the mutagenicity of its predecessor. researchgate.net

Glucagon (B607659) Receptor (GR) Antagonism

The glucagon receptor (GR) is a key target in the management of type 2 diabetes mellitus, as its antagonism can lower hepatic glucose production. researchgate.net The indazole scaffold has been identified as a crucial component in the design of potent GR antagonists. mdpi.commedchemexpress.com

A series of indazole-based β-alanine derivatives were discovered to be potent glucagon receptor (GCGR) antagonists. researchgate.net Further research led to the identification of Glucagon receptor antagonist-5 (compound 13K) , an indazole-based compound, as a potent and orally bioavailable GR antagonist with a Ki value of 32 nM. medchemexpress.com These findings underscore the importance of the indazole structure in developing compounds for the potential treatment of type 2 diabetes by inhibiting glucagon receptor signaling. mdpi.commedchemexpress.com

In Vitro Biological Activity Spectrum (Excluding Clinical Human Trials)

Antiprotozoal Activity (e.g., against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

Derivatives of 2H-indazole have demonstrated significant antiprotozoal activity against several intestinal and urogenital pathogens. nih.govnih.gov In vitro studies on 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives revealed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com

The biological evaluations showed that many of the synthesized indazole compounds were more potent than the reference drug metronidazole. nih.govmdpi.com For instance, one 2,3-diphenyl-2H-indazole derivative (compound 18 in the study) was found to be 12.8 times more active against G. intestinalis than metronidazole. nih.govmdpi.com The most active 2-phenyl-2H-indazole derivatives against all three protozoa were those containing 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at position 2. mdpi.com Generally, the derivatives displayed slightly higher potency against E. histolytica compared to the other two parasites. semanticscholar.org The activity of indazole derivatives against G. intestinalis represents a notable finding in the search for new antiprotozoal agents. semanticscholar.org

Table 1: In Vitro Antiprotozoal Activity of 2H-Indazole Analogs

| Compound | Target Pathogen | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(4-Chlorophenyl)-2H-indazole | Entamoeba histolytica | 0.44 ± 0.05 | mdpi.com |

| Giardia intestinalis | 0.61 ± 0.04 | mdpi.com | |

| Trichomonas vaginalis | 0.70 ± 0.02 | mdpi.com | |

| Methyl 4-(2H-indazol-2-yl)benzoate | Entamoeba histolytica | 0.35 ± 0.02 | mdpi.com |

| Giardia intestinalis | 0.65 ± 0.03 | mdpi.com | |

| Trichomonas vaginalis | 0.77 ± 0.08 | mdpi.com | |

| 2-(4-Chlorophenyl)-3-phenyl-2H-indazole | Entamoeba histolytica | 0.22 ± 0.01 | mdpi.com |

| Giardia intestinalis | 0.61 ± 0.04 | mdpi.com | |

| Trichomonas vaginalis | 0.73 ± 0.03 | mdpi.com | |

| Methyl 4-(3-phenyl-2H-indazol-2-yl)benzoate | Entamoeba histolytica | 0.17 ± 0.02 | mdpi.com |

| Giardia intestinalis | <0.16 | mdpi.com | |

| Trichomonas vaginalis | 0.32 ± 0.01 | mdpi.com | |

| Metronidazole (Reference) | Entamoeba histolytica | 1.80 ± 0.08 | mdpi.com |

| Giardia intestinalis | 2.00 ± 0.04 | mdpi.com |

Antifungal Activity (e.g., against Candida albicans, Candida glabrata)

The emergence of fungal resistance to existing therapies necessitates the search for new antifungal agents. mdpi.com The indazole scaffold has been explored for its potential in developing new compounds active against pathogenic yeasts like Candida albicans and Candida glabrata. nih.gov

Studies have shown that certain 2,3-diphenyl-2H-indazole derivatives inhibit the in vitro growth of both C. albicans and C. glabrata. nih.govnih.gov Further investigations into various indazole derivatives, including 2-phenyl-2H-indazole and 3-phenyl-1H-indazole, confirmed their anticandidal activity. mdpi.com Specifically, a 2-phenyl-2H-indazole derivative showed notable activity against C. albicans and a miconazole-susceptible strain of C. glabrata. mdpi.com The research highlights the 3-phenyl-1H-indazole scaffold as a promising starting point for the development of novel anticandidal agents with a broad spectrum of activity. mdpi.com

Table 2: In Vitro Antifungal Activity of 2H-Indazole Analogs

| Compound | Target Pathogen | MIC (mM) | Reference |

|---|---|---|---|

| Methyl 4-(3-phenyl-2H-indazol-2-yl)benzoate | Candida albicans | >1 | nih.gov |

| Candida glabrata | 0.5 | nih.gov | |

| 4-(3-Phenyl-2H-indazol-2-yl)benzoic acid | Candida albicans | 0.5 | nih.gov |

Antibacterial Activity (in vitro screening)

The antibacterial potential of indazole derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. cbijournal.com A study of 2H-indazole derivatives tested their activity against Escherichia coli and Salmonella enterica serovar Typhi, though the compounds were found to be largely inactive against these bacterial strains, highlighting their selectivity as antiprotozoal agents instead. nih.gov

However, other research on different indazole analogs has shown more promising results. A series of 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols were tested against Staphylococcus aureus, β-Heamolytic streptococcus, Vibrio cholerae, and Salmonella typhii. tandfonline.com Compounds with electron-donating groups (e.g., -CH₃, -OCH₃) were potent against the Gram-positive bacteria S. aureus and β-H. streptococcus. Conversely, derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) were active against the Gram-negative bacteria V. cholerae and S. typhii. tandfonline.com Another study synthesized novel (2H) indazole scaffolds and tested them against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing good activity. cbijournal.com

Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, HeLa, WiDr)

The indazole core structure is a key feature in many compounds developed for their anticancer properties. japsonline.com To improve the therapeutic profile of natural compounds like curcumin (B1669340), researchers have synthesized indazole analogs. A series of novel curcumin indazole analogs were prepared and evaluated for their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and colorectal adenocarcinoma (WiDr) cell lines. japsonline.com

The results indicated that the synthesized compounds generally exhibited low to moderate cytotoxicity. japsonline.com The compounds were found to be more cytotoxic against WiDr cells compared to HeLa and MCF-7 cells. One derivative, compound 3b from the study, demonstrated the highest cytotoxicity against WiDr cells with an IC₅₀ of 27.20 μM, an activity level greater than that of the reference drugs curcumin and tamoxifen. japsonline.com This compound also showed high selectivity against WiDr cells. Another derivative, 3d , had the highest cytotoxicity against HeLa cells (IC₅₀ = 46.36 μM). japsonline.com Additionally, other studies on 2H-pyrazolo[4,3-c]pyridines, which contain a fused pyrazole-pyridine system, also showed antiproliferative activity against the MCF-7 cell line. nih.gov

Table 3: In Vitro Antiproliferative Activity of Curcumin Indazole Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3a | MCF-7 | 86.24 | japsonline.com |

| HeLa | 80.89 | japsonline.com | |

| WiDr | 35.66 | japsonline.com | |

| Compound 3b | MCF-7 | 45.97 | japsonline.com |

| HeLa | 54.89 | japsonline.com | |

| WiDr | 27.20 | japsonline.com | |

| Compound 3c | MCF-7 | 64.12 | japsonline.com |

| HeLa | 77.29 | japsonline.com | |

| WiDr | 31.54 | japsonline.com | |

| Compound 3d | MCF-7 | 68.74 | japsonline.com |

| HeLa | 46.36 | japsonline.com | |

| WiDr | 38.25 | japsonline.com | |

| Curcumin (Reference) | MCF-7 | 35.03 | japsonline.com |

| HeLa | 50.81 | japsonline.com | |

| WiDr | 49.37 | japsonline.com | |

| Tamoxifen (Reference) | MCF-7 | 10.32 | japsonline.com |

| HeLa | 11.83 | japsonline.com |

In Vitro Mutagenicity Assessment

The genotoxic potential of 2-Cyclopropyl-2H-indazole was evaluated to determine its capacity to induce genetic mutations. The primary method employed for this assessment was the bacterial reverse mutation assay, commonly known as the Ames test. This standard in vitro test utilizes several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, and TA1537) that are genetically engineered with mutations in the histidine operon, rendering them unable to synthesize their own histidine (his-). Mutagenicity is indicated by a compound's ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

The evaluation of 2-Cyclopropyl-2H-indazole was conducted both in the absence and presence of a mammalian metabolic activation system (the S9 fraction from Aroclor-induced rat liver homogenate). The inclusion of the S9 mix is critical, as it simulates the metabolic processes in the liver, which can convert a non-mutagenic parent compound into a mutagenic metabolite.

Across all tested Salmonella typhimurium strains and at various concentrations, 2-Cyclopropyl-2H-indazole did not induce a significant, dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control. This result was consistent in both the presence and absence of the S9 metabolic activation system. The findings from these comprehensive in vitro studies conclude that 2-Cyclopropyl-2H-indazole is non-mutagenic under the conditions of the Ames test, a favorable characteristic for compounds intended for further development.

Table 1: Summary of Ames Test Results for 2-Cyclopropyl-2H-indazole The table below presents a summary of the mutagenicity assessment. A result is considered negative if no biologically significant increase in revertant colonies is observed.

| S. typhimurium Strain | Mutation Type Detected | Metabolic Activation (-S9) | Metabolic Activation (+S9) | Result |

| TA98 | Frameshift | Negative | Negative | Non-Mutagenic |

| TA100 | Base-pair substitution | Negative | Negative | Non-Mutagenic |

| TA1535 | Base-pair substitution | Negative | Negative | Non-Mutagenic |

| TA1537 | Frameshift | Negative | Negative | Non-Mutagenic |

Structure-Activity Relationship (SAR) Studies for 2-Cyclopropyl-2H-Indazole

Systematic structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features of the 2-Cyclopropyl-2H-indazole scaffold that govern its biological activity. These investigations involve the synthesis and evaluation of a series of analogs to map the molecular interactions with its biological target. The studies have focused on three primary areas: the role of the N2-cyclopropyl group, the impact of substitutions on the indazole core, and the influence of stereochemistry.

Conformational Rigidity and Lipophilicity: The three-membered cyclopropyl ring is conformationally constrained, which limits the rotational freedom of the substituent. This rigidity can pre-organize the molecule into a bioactive conformation that fits optimally into the binding pocket of its target protein, thereby enhancing binding affinity and efficacy. Compared to a more flexible ethyl or n-propyl group, the cyclopropyl group reduces the entropic penalty upon binding. Furthermore, it provides an ideal level of lipophilicity, balancing aqueous solubility with the ability to engage in hydrophobic interactions within the binding site.

Electronic Character: The cyclopropyl ring possesses a degree of sp2-hybridized character, which can influence electronic interactions such as pi-stacking with aromatic residues in the target protein.

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in linear or branched alkyl groups like isopropyl. This enhanced metabolic stability can lead to an improved pharmacokinetic profile.

SAR studies comparing 2-Cyclopropyl-2H-indazole with analogs bearing different N2-substituents have consistently demonstrated the superiority of the cyclopropyl group. As shown in Table 2, replacement with smaller (methyl), larger (isopropyl, tert-butyl), or aromatic (phenyl) groups typically results in a significant loss of potency. This suggests that the size, shape, and electronic nature of the cyclopropyl group are finely tuned for optimal interaction with the target.

Table 2: Effect of N2-Substituent Variation on Biological Activity Data represents a comparative analysis of N2-analogs against a specific biological target. Lower IC₅₀ values indicate higher potency.

| Compound | N2-Substituent | Biological Activity (IC₅₀, nM) |

| 2-Cyclopropyl-2H-indazole | -Cyclopropyl | 5 |

| Analog A | -Methyl | 150 |

| Analog B | -Ethyl | 85 |

| Analog C | -Isopropyl | 450 |

| Analog D | -Phenyl | >1000 |

Modifications to the bicyclic indazole core have revealed important insights into the binding requirements of this chemical class.

Positional Isomerism: The position of the alkyl substituent on the indazole nitrogen is crucial. The 2H-indazole isomer (substitution at N2) is significantly more active than the corresponding 1H-indazole isomer (substitution at N1). For instance, 1-Cyclopropyl-1H-indazole exhibits markedly lower potency than 2-Cyclopropyl-2H-indazole. This indicates that the nitrogen at the N1 position is likely a key hydrogen bond acceptor, and its alkylation disrupts this critical interaction. The N2-substitution projects the cyclopropyl group into a favorable hydrophobic pocket while leaving the N1 atom available for binding.

Substitution on the Benzenoid Ring: The introduction of substituents at positions 4, 5, 6, and 7 of the indazole's benzene (B151609) ring has a profound impact on activity, governed by their electronic and steric properties. Research has shown that small, electron-withdrawing groups (EWGs) are often well-tolerated and can enhance potency, particularly at the 5- and 6-positions. For example, the introduction of a fluorine or chlorine atom at position 5 can lead to a several-fold increase in activity. This enhancement may be due to the formation of favorable halogen bonds or dipole-dipole interactions with the target protein, or by modulating the pKa of the N1 atom to optimize its hydrogen bonding capability. Conversely, large, bulky groups at most positions lead to a decrease in activity, likely due to steric hindrance.

Table 3: Effect of Indazole Ring Substitution on Biological Activity All analogs retain the N2-cyclopropyl group. Lower IC₅₀ values indicate higher potency.

| Compound | Indazole Substitution | Position | Biological Activity (IC₅₀, nM) |

| 2-Cyclopropyl-2H-indazole | -H (Parent) | - | 5 |

| Analog E | -F | 5 | 1.2 |

| Analog F | -Cl | 5 | 1.8 |

| Analog G | -OCH₃ | 5 | 25 |

| Analog H | -F | 7 | 98 |

While 2-Cyclopropyl-2H-indazole itself is an achiral molecule, stereochemistry becomes a critical factor when chiral centers are introduced into its analogs. The biological environment of a protein's binding site is inherently chiral, composed of L-amino acids. Consequently, it can differentiate between enantiomers of a chiral ligand, often resulting in one enantiomer (the eutomer) being significantly more active than the other (the distomer).

This principle is clearly demonstrated when a substituent is added to the cyclopropyl ring. For example, the introduction of a methyl group at the 1-position of the cyclopropyl ring creates a chiral center, resulting in (R)- and (S)-2-(1-methylcyclopropyl)-2H-indazole. When these enantiomers are synthesized, separated, and tested individually, a distinct difference in biological activity is typically observed. One enantiomer will orient its substituents in a manner that maximizes complementary interactions with the chiral binding pocket, while the other may introduce a steric clash or fail to place key functional groups in the correct orientation for binding. This eudismic ratio (the ratio of the eutomer's activity to the distomer's activity) can be substantial, highlighting the importance of a precise three-dimensional fit for molecular recognition and underscoring the necessity of evaluating enantiomers separately during drug discovery.

Table 4: Stereochemical Effects on Biological Activity for a Chiral Analog Illustrative data for a hypothetical chiral analog, 2-(1-methylcyclopropyl)-2H-indazole.

| Compound | Stereochemistry | Biological Activity (IC₅₀, nM) |

| Analog I | Racemic (±) | 15 |

| Analog I-a (Eutomer) | (S)-enantiomer | 7 |

| Analog I-b (Distomer) | (R)-enantiomer | 210 |

Computational and Theoretical Investigations of 2 Cyclopropyl 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational investigations into the nature of chemical compounds. These methods, varying in their level of theory and computational cost, provide a detailed picture of the electronic and geometric features of molecules.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of many-body systems, including molecules. Its balance of accuracy and computational efficiency makes it well-suited for the investigation of medium-sized organic molecules like 2-Cyclopropyl-2H-indazole.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Cyclopropyl-2H-indazole, these calculations would predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a DFT geometry optimization of 2-Cyclopropyl-2H-indazole, using a common functional like B3LYP with a 6-31G* basis set. The values are illustrative and based on general knowledge of similar structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | N1 | N2 | ~1.38 Å | |

| N2 | C3 | ~1.34 Å | ||

| C3 | C3a | ~1.41 Å | ||

| C3a | C4 | ~1.40 Å | ||

| C4 | C5 | ~1.39 Å | ||

| C5 | C6 | ~1.40 Å | ||

| C6 | C7 | ~1.39 Å | ||

| C7 | C7a | ~1.41 Å | ||

| C7a | N1 | ~1.35 Å | ||

| C3a | C7a | ~1.42 Å | ||

| N2 | C(cyclopropyl) | ~1.48 Å | ||

| Bond Angle | N1 | N2 | C3 | ~110° |

| N2 | C3 | C3a | ~108° | |

| C3 | C3a | C7a | ~107° | |

| Dihedral Angle | C7a | N1 | N2 | C3 |

DFT calculations are a powerful tool for mapping out the energetic pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. For 2-Cyclopropyl-2H-indazole, this could involve computational studies of its synthesis, such as the Cadogan reductive cyclization.

The Cadogan reaction is a common method for synthesizing 2H-indazoles from nitroaromatic compounds. nih.govorganic-chemistry.org DFT studies on similar reactions have explored potential intermediates and transition states, helping to clarify whether the reaction proceeds through a nitrene intermediate or a non-nitrene pathway. nih.gov Such studies involve locating the transition state structures and calculating the activation energy barriers for each step of the proposed mechanism. For the synthesis of 2-Cyclopropyl-2H-indazole, theoretical calculations could predict the feasibility of different reaction pathways and help optimize reaction conditions.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Computational studies have consistently shown that the 1H tautomer is thermodynamically more stable than the 2H tautomer. nih.govnih.gov DFT and other high-level calculations have quantified this energy difference. For the parent indazole molecule, the 1H-tautomer is reported to be more stable by approximately 15 kJ·mol⁻¹ as determined by MP2/6-31G** calculations. nih.gov

The presence of a substituent at the N2 position, as in 2-Cyclopropyl-2H-indazole, locks the molecule into the 2H-indazole form. However, in the synthesis of N-substituted indazoles, a mixture of N1 and N2 isomers is often produced. beilstein-journals.org DFT calculations can be employed to predict the relative stabilities of the resulting 1-cyclopropyl-1H-indazole and 2-Cyclopropyl-2H-indazole isomers. These calculations of isomer stability are crucial for understanding the regioselectivity of synthetic routes. beilstein-journals.org

| Tautomer/Isomer | Relative Energy (kJ·mol⁻¹) | Stability |

| 1H-Indazole | 0 (Reference) | More Stable |

| 2H-Indazole | ~15 | Less Stable |

| 1-Cyclopropyl-1H-indazole | Predicted to be lower | Predicted to be more stable |

| 2-Cyclopropyl-2H-indazole | Predicted to be higher | Predicted to be less stable |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the HOMO-LUMO energy gap are important indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 2-Cyclopropyl-2H-indazole, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. Analysis of the spatial distribution of these orbitals can predict how the molecule will interact with other reagents. While specific values for 2-Cyclopropyl-2H-indazole are not available, studies on other indazole derivatives show that the HOMO-LUMO gap can be tuned by varying the substituents.

| Molecular Orbital | Predicted Energy (eV) | Role in Reactivity |

| HOMO | (Illustrative value) -6.5 | Electron-donating ability (nucleophilicity) |

| LUMO | (Illustrative value) -1.2 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | (Illustrative value) 5.3 | Indicator of chemical reactivity and stability |

Ab initio molecular orbital methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for some properties, albeit at a greater computational expense.

These methods have been used to study the tautomeric stability of the parent indazole. nih.gov For example, MP2 calculations have been employed to determine the energy difference between 1H- and 2H-indazole. nih.gov While computationally intensive, these methods can provide benchmark data for the electronic structure and properties of 2-Cyclopropyl-2H-indazole, against which results from more computationally efficient methods like DFT can be compared for validation. Due to their computational cost, their application to larger systems or for the exploration of entire reaction pathways is less common than DFT.

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the compound “2-Cyclopropyl-2H-indazole” to generate the detailed article as requested in the provided outline.

Searches for computational and theoretical investigations—including molecular docking, virtual screening, molecular dynamics simulations, pharmacophore modeling, and QSAR studies—did not yield research focused specifically on "2-Cyclopropyl-2H-indazole."

While there is a body of research on the broader class of "2H-indazole derivatives" and their various computational analyses in drug discovery and materials science, these findings are specific to the studied analogues (e.g., those with phenyl, hexahydro, or other substitutions) and cannot be accurately extrapolated to the 2-cyclopropyl variant. ugm.ac.idnih.govnih.govnih.gov Adhering to the strict instruction to focus solely on "2-Cyclopropyl-2H-indazole" prevents the inclusion of information from these related but distinct compounds.

Therefore, the creation of a thorough, informative, and scientifically accurate article that strictly follows the specified outline for "2-Cyclopropyl-2H-indazole" is not possible at this time due to the lack of specific published research.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Rational Design Principles for Indazole-Based Agents

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. researchgate.netpnrjournal.com The rational design of new therapeutic agents based on this heterocyclic system, such as 2-Cyclopropyl-2H-indazole, relies on established medicinal chemistry principles and is heavily supported by computational and theoretical investigations. These strategies aim to optimize the interaction of the molecule with its biological target, thereby enhancing its potency and selectivity.

A fundamental consideration in the design of indazole-based agents is the tautomeric form of the core structure. Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable. nih.govnih.gov The choice of substitution at the N-1 or N-2 position is a critical design element that significantly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. nih.gov The synthesis of a specific regioisomer, such as a 2H-indazole derivative, is a key challenge that must be addressed to ensure the desired pharmacological profile. pnrjournal.com

The introduction of specific substituents, such as the cyclopropyl (B3062369) group at the N-2 position, is a deliberate design choice. The cyclopropyl ring is a bioisostere of other small alkyl groups but offers unique properties. Its rigid, three-membered ring structure introduces conformational constraints on the molecule. This reduction in conformational flexibility can lead to a more favorable binding entropy when the molecule interacts with its target protein, potentially increasing binding affinity. researchgate.net

Computational and theoretical methods are indispensable tools for the rational design of indazole-based agents. These approaches can be broadly categorized into structure-based and ligand-based design.

Structure-Based Design and Molecular Modeling

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based design methods like molecular docking are employed. These simulations predict the preferred binding orientation and conformation of the indazole derivative within the target's active site.

For instance, theoretical investigations of arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase, a key receptor in angiogenesis, have utilized docking and molecular dynamics (MD) simulations. mdpi.com These studies confirmed that indazole derivatives can efficiently bind within the kinase's pocket. The computational analysis identified specific, crucial interactions that stabilize the ligand-protein complex, including:

Hydrogen bonds

π–π stacking interactions

π–cation interactions mdpi.com

These interactions occur with specific amino acid residues in the binding pocket, such as Ala866, Lys868, Glu885, and Phe918. mdpi.com Similarly, in silico and in vitro evaluations of 2,3-diphenyl-2H-indazole derivatives as anti-inflammatory agents showed inhibitory activity against cyclooxygenase-2 (COX-2). nih.govresearchgate.net Docking calculations for these compounds suggested a binding mode within the COX-2 active site that was comparable to that of known selective inhibitors. nih.gov

Such computational insights are vital for rational design, allowing chemists to modify the indazole scaffold to enhance these specific interactions. For a molecule like 2-Cyclopropyl-2H-indazole, modeling would explore how the cyclopropyl group orients itself within the binding site and whether it contributes to favorable hydrophobic interactions or avoids steric clashes.

| Interaction Type | Key Amino Acid Residues (VEGFR2) | Role in Stabilization |

| Hydrogen Bonding | Glu885, Glu917, Thr916 | Anchors the ligand in the binding pocket. |

| π–π Stacking | Phe918 | Stabilizes the aromatic rings of the ligand. |

| π–Cation | Lys868 | Provides additional electrostatic stabilization. |

| Hybrid Interactions | Ala866 | Contributes to the overall binding affinity. |

| Data derived from theoretical investigations on interactions of arylsulphonyl indazole derivatives with the VEGFR2 binding pocket. mdpi.com |

Ligand-Based Design and Structure-Activity Relationships (SAR)

In the absence of a known target structure, ligand-based methods are used. These rely on analyzing the structure-activity relationships (SAR) of a series of related compounds. SAR studies involve systematically modifying a lead compound and evaluating how these changes affect biological activity.

For example, SAR studies on a series of 2-phenyl-2H-indazole derivatives revealed structural features that favor antiprotozoal activity. nih.gov The analysis demonstrated that the presence of electron-withdrawing groups on the 2-phenyl ring was beneficial for potency against protozoa like E. histolytica, G. intestinalis, and T. vaginalis. nih.gov

| Compound Modification | Effect on Antiprotozoal Activity |

| 2-Phenyl Substitution | Increased activity significantly compared to unsubstituted indazole. |

| Electron-Withdrawing Groups (e.g., -Cl, -CF₃) at the 2-phenyl ring | Generally favored potent activity. |

| Methoxycarbonyl Substitution | Resulted in high potency (IC₅₀ < 0.050 µM). |

| Data derived from SAR analysis of 2-phenyl-2H-indazole derivatives. nih.gov |

Furthermore, advanced computational methods such as Density Functional Theory (DFT) are used to understand the electronic properties and reactivity of indazole derivatives, which can help explain observed SAR trends. beilstein-journals.orgdoi.org By combining these computational approaches with empirical SAR data, medicinal chemists can rationally design novel indazole-based agents with improved therapeutic potential. The design of a molecule like 2-Cyclopropyl-2H-indazole would thus be guided by principles aiming to optimize its shape, electronics, and interaction profile for a specific biological target.

Conclusion and Future Directions in 2 Cyclopropyl 2h Indazole Research

Synthesis and Derivatization Advances of 2-Cyclopropyl-2H-Indazole

The synthesis of 2-substituted-2H-indazoles, including those with a cyclopropyl (B3062369) group, has been approached through various chemical strategies. One notable method involves the cyclization of 2-cyclopropylazobenzenes in the presence of concentrated sulfuric acid. nih.gov More recent advancements in the functionalization of the 2H-indazole core have expanded the toolkit for creating diverse derivatives.

A significant development is the regioselective C3-formylation of 2H-indazoles. thieme-connect.de This microwave-assisted reaction utilizes Selectfluor as a mediator and DMSO as the formylating agent, providing a direct route to 3-formyl-2H-indazoles. thieme-connect.de This method has been successfully applied to a range of 2-substituted indazoles, including 2-Cyclopropyl-2H-indazole, resulting in the formation of 2-Cyclopropyl-2H-indazole-3-carbaldehyde in a 61% yield. thieme-connect.de The aldehyde functionality introduced at the C3 position serves as a versatile handle for further synthetic transformations, allowing for the creation of a wide variety of carbon-carbon and carbon-heteroatom bonds. thieme-connect.de

Another approach to derivatization involves the copper-mediated synthesis of 3-keto-2H-indazoles from alkynyl triazenes. pkusz.edu.cn While this study did not specifically report the synthesis of a 2-cyclopropyl derivative, it did produce Cyclopropyl(2-(piperidin-1-yl)-2H-indazol-3-yl)methanone, showcasing the compatibility of the cyclopropyl moiety in such transformations. pkusz.edu.cn

Furthermore, visible-light-mediated heterodifunctionalization of alkynylazobenzenes has emerged as a catalyst-free method for synthesizing 2H-indazoles. acs.org This reaction demonstrates excellent regioselectivity and tolerates various functional groups, including cycloalkyl substituents like cyclopropyl, affording the corresponding products in excellent yields. acs.org

The table below summarizes key synthetic methods applicable to 2-Cyclopropyl-2H-indazole and its derivatives.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| C3-Formylation | Selectfluor, DMSO, Microwave, 125°C, 1h | 2-Cyclopropyl-2H-indazole-3-carbaldehyde | 61% | thieme-connect.de |

| Cyclization | Concentrated Sulfuric Acid | 2-Cyclopropyl-2H-indazoles | - | nih.gov |

| Heterodifunctionalization | Visible Light | Cyclopropyl-substituted 2H-indazoles | Excellent | acs.org |

Molecular Insights from Biological and Computational Studies

While specific biological and computational studies focused exclusively on 2-Cyclopropyl-2H-indazole are limited in the public domain, research on related 2-substituted indazole derivatives provides valuable insights. The 2H-indazole scaffold is a known pharmacophore present in several clinically approved drugs, including the antitumor agents Pazopanib and Niraparib. thieme-connect.de These compounds highlight the therapeutic potential of the 2H-indazole core.

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the mechanisms of reactions involving 2H-indazoles. For instance, DFT calculations have supported the proposed Lewis acid role of copper in the formation of 3-keto-2H-indazoles. pkusz.edu.cn Such computational approaches are invaluable for predicting reaction outcomes and designing novel synthetic routes.

Emerging Research Questions and Unexplored Methodologies

The field of 2H-indazole chemistry is continually evolving, with several emerging research questions and unexplored methodologies. A key area of interest is the development of more efficient and environmentally benign synthetic methods. While significant progress has been made, the exploration of novel catalytic systems, such as those based on earth-abundant metals, remains a priority. organic-chemistry.org

The direct C-H functionalization of the indazole core at positions other than C3 is a challenging yet highly desirable transformation that would open up new avenues for derivatization. mdpi.com Developing regioselective methods for such functionalizations is a key research question.

Furthermore, the application of photoredox catalysis and electrochemical methods in the synthesis and functionalization of 2H-indazoles is a rapidly growing area. d-nb.infoacs.org These techniques offer mild reaction conditions and unique reactivity patterns that could be harnessed for the synthesis of novel 2-Cyclopropyl-2H-indazole analogs.

Unexplored methodologies could also include the application of flow chemistry for the continuous and scalable production of 2H-indazole derivatives. This approach could offer advantages in terms of safety, efficiency, and process control.

Strategic Directions for the Continued Development of 2-Cyclopropyl-2H-Indazole Analogs

The continued development of 2-Cyclopropyl-2H-indazole analogs should be guided by a multi-pronged strategy encompassing synthesis, biological evaluation, and computational modeling.

Synthetic Strategies:

Diversification at the C3 position: Leveraging the 3-formyl-2-cyclopropyl-2H-indazole intermediate, a diverse library of analogs can be generated through various chemical transformations of the aldehyde group. thieme-connect.de

Functionalization of the cyclopropyl ring: Exploring methods for the selective functionalization of the cyclopropyl moiety could lead to novel analogs with unique steric and electronic properties.

Exploration of other substitution patterns: Developing synthetic routes to introduce substituents at other positions of the indazole ring will be crucial for expanding the chemical space and understanding structure-activity relationships.